Methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate
Description
Methyl 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylate is a bicyclic compound featuring a cyclohexane backbone substituted with an amino group, a methyl ester, and a 1H-imidazol-1-yl moiety. Its molecular formula is C₁₂H₁₇N₃O₂ (molecular weight: 235.29 g/mol).
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 1-amino-3-imidazol-1-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-16-10(15)11(12)4-2-3-9(7-11)14-6-5-13-8-14/h5-6,8-9H,2-4,7,12H2,1H3 |
InChI Key |
OOSNPHLOMHKRBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC(C1)N2C=CN=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a cyclization reaction involving an amido-nitrile precursor.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclohexane derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Dihydro and tetrahydro imidazole derivatives.
Substitution: Various substituted imidazole and ester derivatives.
Scientific Research Applications
Methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and antiviral properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural products and synthetic analogs.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of methyl 1-amino-3-(1h-imidazol-1-yl)cyclohexane-1-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathway Modulation: The compound can influence cellular pathways by interacting with key proteins and nucleic acids, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional uniqueness is best understood through comparison with related derivatives. Below is a detailed analysis of key analogs synthesized in recent literature and patents.
Table 1: Key Properties of Methyl 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylate and Analogs
Key Observations :
Functional Group Diversity: The target compound features a compact structure with an imidazole ring directly attached to the cyclohexane backbone, enabling steric accessibility for interactions. Compound 255 (from ) replaces the imidazole with a chloropyrimidine and diethoxypropynyl group, increasing molecular weight (420.89 vs. 235.29) and altering electronic properties. Pyrimidine derivatives often exhibit enhanced π-π stacking but reduced basicity compared to imidazole .
Synthetic Complexity: The target compound’s synthesis involves straightforward substitution reactions, whereas Compound 255 requires multi-step Sonogashira coupling and amine substitution under Pd catalysis, increasing cost and complexity . The discontinued commercial status of the target compound suggests challenges in scalability or stability compared to analogs like CAS 1820570-14-6, which remains available.
Solubility and Bioavailability :
- The target compound’s methyl ester and imidazole groups confer moderate lipophilicity (clogP ~1.5), favoring blood-brain barrier penetration.
- CAS 1820570-14-6 ’s dihydroxyphenyl group enhances water solubility, making it suitable for aqueous formulations .
Reactivity and Stability :
- The imidazole ring in the target compound is prone to protonation at physiological pH, enabling interactions with acidic residues in enzyme active sites. However, this may also lead to instability under strongly acidic conditions.
- Compound 255 ’s chloro-pyrimidine group is susceptible to nucleophilic substitution, offering a handle for further derivatization .
Biological Activity
Methyl 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound features an imidazole moiety, which is known for its biological significance. The structure can be represented as follows:
This indicates the presence of a carboxylate group and an amino group, which are critical for its interaction with biological targets.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, which may be attributed to the imidazole ring's ability to disrupt microbial cell membranes.
- Antitumor Properties : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes like heme oxygenase-1 (HO-1), which plays a role in cancer progression and chemoresistance .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound's interactions with enzymes such as HO-1 indicate a potential pathway for reducing oxidative stress in cells, which is crucial in cancer therapy .
- Cell Cycle Modulation : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
- Apoptotic Induction : Evidence suggests that it can trigger apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.
Antitumor Activity
In vitro assays conducted on prostate and lung cancer cell lines demonstrated that the compound inhibited cell viability significantly. The IC50 values were determined to be lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising profile for further investigation in oncology .
Data Summary Table
Q & A
(Basic) What are the established synthetic routes for Methyl 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylate, and how are reaction conditions optimized?
Methodological Answer:
A multi-step synthesis is typically employed, as outlined in a European patent application ( ). Key steps include:
- Step 1: Sonogashira coupling of 2,4-dichloro-5-iodopyrimidine with 3,3-diethoxyprop-1-yne using Pd(PPh₃)₂Cl₂/CuI catalysis in THF, yielding 2,4-dichloro-5-(3,3-diethoxyprop-1-yn-1-yl)pyrimidine (89% yield).
- Step 2: Nucleophilic substitution with methyl 1-aminocyclohexane-1-carboxylate in DMAc at 60°C, forming the intermediate (255) (23% yield).
- Step 3: Cyclization using TBAF in THF to generate the pyrrolo[2,3-d]pyrimidine core (256) (40% yield).
Optimization involves adjusting catalysts (e.g., Pd vs. Cu systems), solvent polarity (THF vs. DMAc), and temperature to enhance yields. Parallel methods for imidazole-containing compounds ( ) suggest using Fe(II)/Et₃N relay catalysis for domino reactions, which may improve regioselectivity .
(Basic) How is the structural integrity of this compound validated in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Data Collection: A crystal mounted on a diffractometer (e.g., Bruker D8 VENTURE) at 293 K, with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: SHELXL ( ) refines the structure, achieving R-factors < 0.062 (). Key parameters include bond length accuracy (mean σ(C–C) = 0.004 Å) and data-to-parameter ratios > 12.6.
- Validation: Tools like PLATON ( ) check for twinning, solvent masking, and structural outliers. Cross-validation with NMR (¹H/¹³C) and HRMS ensures consistency between solution and solid-state structures .
(Advanced) How can researchers resolve contradictions between spectroscopic data and computational modeling results?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:
- Variable-Temperature NMR: Identify conformational equilibria (e.g., imidazole ring puckering) by observing signal splitting at low temperatures.
- DFT Calculations: Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/Raman spectra to validate protonation states or hydrogen-bonding networks.
- Solvent-Dependent Studies: Re-acquire UV/Vis or CD spectra in polar vs. non-polar solvents to assess environmental effects on electronic transitions.
Cross-referencing with SC-XRD data () is critical to anchor experimental observations .
(Advanced) What strategies improve synthetic yield in the cyclization step of pyrrolo[2,3-d]pyrimidine derivatives?
Methodological Answer:
Key variables impacting cyclization ( ):
- Catalyst Loading: Increasing TBAF from 1 eq. to 3 eq. enhances fluoride-mediated desilylation rates.
- Temperature Control: Prolonged heating (>60°C) may degrade sensitive intermediates; microwave-assisted synthesis can reduce reaction times.
- Solvent Optimization: Replacing THF with DMF improves solubility of hydrophobic intermediates, reducing side-product formation.
Parallel approaches ( ) use Et₃N as a base to stabilize reactive intermediates during domino reactions, achieving yields >80% .
(Advanced) How does the stereoelectronic profile of the imidazole moiety influence biological activity?
Methodological Answer:
The imidazole ring’s π-deficient nature enables:
- Hydrogen Bonding: N-H groups act as H-bond donors to protein targets (e.g., kinase ATP-binding pockets).
- Metal Coordination: Imidazole’s lone pairs chelate transition metals (e.g., Zn²⁺ in enzyme active sites), modulating inhibition ().
- Tautomerism: pH-dependent 1,3-H shifts alter electron density, impacting binding affinity ().
Experimental Validation: - Docking Studies: AutoDock Vina simulations predict binding poses with receptors (e.g., cytochrome P450).
- SAR Analysis: Synthesize analogs (e.g., replacing imidazole with triazole) and compare IC₅₀ values in enzyme assays .
(Basic) What analytical techniques are used to assess purity, and how are method parameters validated?
Methodological Answer:
- HPLC: C18 column (5 µm, 250 × 4.6 mm), 1 mL/min flow, UV detection at 254 nm. System suitability tests (USP) ensure resolution >2.0 between peaks.
- GC-MS: EI ionization (70 eV), He carrier gas, splitless injection. Calibration with certified reference materials (CRMs) confirms <2% RSD.
- Elemental Analysis: Acceptable C/H/N deviations ≤0.4% from theoretical values.
Validation follows ICH Q2(R1) guidelines, including linearity (R² >0.999), LOD/LOQ determination, and robustness testing .
(Advanced) How are kinetic studies designed to elucidate degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- LC-MS/MS Monitoring: Identify degradation products via fragmentation patterns (e.g., loss of COOCH₃ group at m/z 396 → 341).
- Arrhenius Analysis: Accelerate thermal degradation at 40–60°C to extrapolate shelf-life at 25°C.
Results guide formulation strategies (e.g., lyophilization for hydrolytically unstable compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
